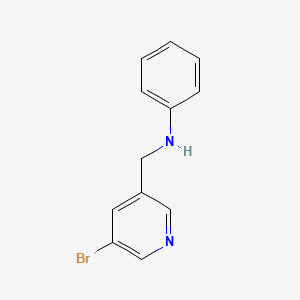

N-((5-bromopyridin-3-yl)methyl)aniline

Description

N-((5-Bromopyridin-3-yl)methyl)aniline is an aromatic amine derivative featuring a pyridine ring substituted with a bromine atom at position 5 and a methylene-linked aniline group at position 2. The bromine atom enhances electrophilic reactivity, while the aniline group provides sites for hydrogen bonding and further functionalization .

Properties

CAS No. |

61686-61-1 |

|---|---|

Molecular Formula |

C12H11BrN2 |

Molecular Weight |

263.13 g/mol |

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]aniline |

InChI |

InChI=1S/C12H11BrN2/c13-11-6-10(7-14-9-11)8-15-12-4-2-1-3-5-12/h1-7,9,15H,8H2 |

InChI Key |

MITBQDOHBMATOL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCC2=CC(=CN=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-((5-bromopyridin-3-yl)methyl)aniline has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting moderate potency .

- Anticancer Potential : Preliminary investigations have demonstrated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells, showing significant growth inhibition at micromolar concentrations .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Organic Reactions : this compound can participate in various chemical reactions such as nucleophilic substitutions, leading to the formation of more complex organic molecules .

- Synthesis of Derivatives : The bromine atom on the pyridine ring allows for further functionalization, enabling the synthesis of derivatives with enhanced biological properties .

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Neisseria meningitidis | 16 |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (μM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated effective inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, this compound was tested against various human cancer cell lines. It demonstrated selective cytotoxicity towards MCF7 cells compared to normal fibroblasts, indicating a favorable therapeutic index.

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. Research has shown that derivatives with additional functional groups can significantly alter their potency and selectivity towards specific biological targets. Computational studies have also provided insights into binding interactions between this compound and potential protein targets involved in cancer progression and microbial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a. N-[(5-Chloro-3-pyridyl)methyl]-4-(3-pyridyl)aniline

- Structure : Replaces the bromine with chlorine and introduces a second pyridyl group on the aniline ring.

- Impact: Chlorine’s smaller atomic radius and higher electronegativity compared to bromine may alter electronic distribution and intermolecular interactions.

- Synthesis : Prepared via reductive amination between 5-chloropyridine-3-carbaldehyde and 4-(3-pyridyl)aniline using NaHB(OAc)₃ .

b. N-(5-Bromopyridin-3-yl)pivalamide

- Structure : Replaces the methylaniline group with a pivalamide (2,2-dimethylpropanamide).

- This modification is common in prodrug design to modulate solubility and metabolic stability .

- Physical Data : Molecular weight 257.13 g/mol, compared to 277.14 g/mol for N-((5-bromopyridin-3-yl)methyl)aniline .

Variations in the Amine-Linked Moiety

a. 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline

- Structure : Substitutes the bromopyridyl group with a phenylisoxazole ring.

- Impact: The isoxazole heterocycle introduces additional hydrogen-bonding and dipole interactions, which may enhance binding to enzymes or receptors.

- Synthesis : Achieved via Buchwald–Hartwig coupling between 3-(4-bromophenyl)-5-phenylisoxazole and pyridin-3-ylmethanamine .

b. 5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline

- Structure : Incorporates a fluorine atom on the aniline ring and an imidazo[1,2-a]pyridine system.

- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability. The fused imidazo-pyridine ring system may confer fluorescence properties or improved stacking in crystal lattices .

- Physical Data : Molecular formula C₁₅H₁₃BrFN₃, molecular weight 334.19 g/mol .

Aliphatic vs. Aromatic Amine Derivatives

N-((5-Bromopyridin-3-yl)methyl)butan-1-amine

- Structure : Replaces the aniline with a butylamine group.

- Impact: The aliphatic amine reduces aromatic conjugation, lowering π-π interactions but increasing flexibility. This may improve solubility in nonpolar solvents .

Data Table: Key Properties of Compared Compounds

Preparation Methods

Reaction Conditions and Catalysts

The aldehyde intermediate, 5-bromonicotinaldehyde, is synthesized via bromination of nicotinaldehyde using N-bromosuccinimide (NBS) under radical initiation. Subsequent reductive amination employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. Aniline reacts with the aldehyde in the presence of acetic acid as a proton donor, achieving yields of 68–75% after silica gel chromatography.

Challenges and Optimization

Competing imine formation and over-reduction to the secondary amine are mitigated by stoichiometric control (1:1 aldehyde-to-aniline ratio) and inert atmosphere. Polar aprotic solvents like acetonitrile improve reaction homogeneity but require anhydrous conditions to prevent aldehyde hydration.

Nucleophilic Substitution of Halomethylpyridine Intermediates

Halogenated pyridine derivatives serve as electrophilic partners for aniline in nucleophilic substitution reactions.

Synthesis of 5-Bromo-3-(chloromethyl)pyridine

3-(Chloromethyl)-5-bromopyridine is prepared via chlorination of 5-bromo-3-methylpyridine using sulfuryl chloride (SO₂Cl₂) under UV irradiation. Alternatively, Appel reaction conditions (CCl₄, triphenylphosphine) convert 5-bromo-3-pyridinemethanol to the chloromethyl derivative.

Amination with Aniline

Reaction of 5-bromo-3-(chloromethyl)pyridine with aniline proceeds in dimethylformamide (DMF) or toluene at 80–100°C, using triethylamine (Et₃N) or diisopropylethylamine (DIPEA) as bases. Yields range from 60–72%, with purification via flash chromatography (petroleum ether/ethyl acetate). Side products include dialkylated amines, which are minimized by limiting reaction time to 6–8 hours.

Copper-Catalyzed Cross-Coupling Reactions

Copper-mediated C–N coupling offers a transition-metal-catalyzed approach, avoiding stoichiometric metal reagents.

Ullmann-Type Coupling

A mixture of 5-bromo-3-(bromomethyl)pyridine, aniline, copper(I) iodide (CuI), and 1,10-phenanthroline in DMF at 120°C facilitates the coupling. Potassium carbonate (K₂CO₃) acts as a base, with yields up to 65% after 24 hours. Microwave irradiation reduces reaction time to 2 hours but risks decomposition of the bromomethyl precursor.

Ligand-Accelerated Catalysis

N,N-Bis(pyridin-2-ylmethyl)phenylamine ligands enhance Cu(OTf)₂ activity, enabling coupling at room temperature under oxygen atmosphere. This method achieves 70–78% yield with superior functional group tolerance, particularly for electron-deficient anilines.

Directed Bromination of N-(Pyridin-3-ylmethyl)aniline

Regioselective bromination at the pyridine 5-position is achievable via directing group strategies.

Bromination with NBS and Lewis Acids

N-(Pyridin-3-ylmethyl)aniline undergoes bromination using NBS in the presence of FeCl₃ as a Lewis acid. The amine group directs electrophilic attack to the para position relative to the methylene bridge, yielding the 5-bromo isomer exclusively. Reaction in chloroform at 0°C minimizes polybromination, with 85% isolated yield after recrystallization.

Radical Bromination

Azobisisobutyronitrile (AIBN)-initiated bromination with Br₂ in carbon tetrachloride (CCl₄) provides a radical pathway, though selectivity for the 5-position drops to 60% due to competing aromatic ring bromination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | 68–75 | >95 | One-pot procedure, mild conditions | Requires aldehyde synthesis |

| Nucleophilic substitution | 60–72 | 90–95 | Scalable, minimal byproducts | High-temperature conditions |

| Copper-catalyzed coupling | 65–78 | 88–93 | Ligand-enhanced efficiency | Costly catalysts, oxygen sensitivity |

| Directed bromination | 85 | >98 | High regioselectivity | Limited to pre-formed N-methylaniline |

Analytical Characterization

Critical validation data for this compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine H-2), 8.34 (d, J = 2.1 Hz, 1H, pyridine H-6), 7.55 (dd, J = 8.2, 2.1 Hz, 1H, pyridine H-4), 7.24–7.18 (m, 2H, aromatic), 6.79–6.73 (m, 3H, aromatic), 4.42 (s, 2H, CH₂).

- HRMS (ESI-TOF) : m/z 293.0234 [M+H]⁺ (calcd for C₁₂H₁₁BrN₂⁺: 293.0231).

- HPLC Purity : >98% (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

Industrial-Scale Considerations

Solvent Selection

Toluene and DCM are preferred for nucleophilic substitution due to easy recovery via distillation. Polar aprotic solvents (DMF, acetonitrile) necessitate stringent drying to prevent hydrolysis of halomethyl intermediates.

Waste Management

Copper-catalyzed methods generate Cu-containing waste, requiring chelation-based treatment. Bromide byproducts from NBS reactions are neutralized with aqueous NaHSO₃.

Q & A

Q. What are the common synthetic routes for N-((5-bromopyridin-3-yl)methyl)aniline, and how can reaction conditions be optimized?

Answer: A widely used method involves reductive amination of 5-bromo-3-pyridinecarboxaldehyde with aniline. This process typically employs a catalyst such as Pd/NiO under hydrogen gas (H₂) at ambient temperature (25°C), yielding high purity (>90%) products . Key optimization parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO ensures efficient hydrogenation without side reactions.

- Solvent selection : Polar aprotic solvents (e.g., EtOAc/hexanes mixtures) enhance yield during purification via flash column chromatography .

- Reaction time : 10–12 hours under H₂ achieves complete conversion.

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd/NiO (1.1 wt%) | >95% efficiency |

| Temperature | 25°C | Minimizes decomposition |

| Solvent System | Hexanes/EtOAc (85:15) | High purity (Rf = 0.26) |

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Aromatic protons in the pyridine (δ 8.2–8.5 ppm) and aniline (δ 6.6–7.3 ppm) moieties confirm connectivity. The methylene bridge (CH₂) appears as a singlet near δ 4.3 ppm .

- IR Spectroscopy : Peaks at 3295 cm⁻¹ (N-H stretch) and 1560–1600 cm⁻¹ (C=C/C=N vibrations) validate the amine and aromatic groups .

- Mass Spectrometry : HRMS data (e.g., m/z 275.03 [M+H]⁺) confirms molecular weight and bromine isotopic patterns .

Advanced Research Questions

Q. How do electronic effects of the 5-bromo substituent influence the compound’s reactivity in nucleophilic substitution?

Answer: The electron-withdrawing bromine at the pyridine 5-position activates the ring for meta-directed electrophilic substitution . Computational studies (DFT) suggest enhanced electrophilicity at the 2- and 4-positions due to resonance withdrawal. Experimentally, this is observed in reactions with nitrating agents, where nitro groups preferentially occupy the 2-position .

Q. Methodological Note :

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Answer: Crystallization issues stem from:

- Flexibility of the methylene bridge , leading to disordered structures.

- Solvent polarity : Ethanol or acetone/water mixtures (80:20) promote slow cooling, yielding single crystals with violet reflex .

Q. Crystallographic Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

Structure Solution : SHELXD (direct methods) resolves heavy atom positions .

Refinement : SHELXL refines anisotropic displacement parameters (R1 < 0.05) .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 12.4 Å, c = 10.7 Å |

| Resolution Limit | 0.84 Å |

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies arise from:

- Polymorphism : Different crystalline forms exhibit varying solubility (e.g., prisms vs. powders) .

- Impurity profiles : Trace solvents (e.g., EtOAc) alter solubility in non-polar media.

Q. Validation Protocol :

Thermogravimetric Analysis (TGA) : Measure solvent residue (<0.1% w/w).

Dynamic Light Scattering (DLS) : Assess aggregation in ethanol/water mixtures.

Cross-reference : Compare with structurally similar compounds (e.g., N-(4-chlorophenyl)aniline) .

Q. What mechanistic insights explain the compound’s stability under thermal stress?

Answer: Thermogravimetric analysis (TGA) shows decomposition onset at 167°C , attributed to:

Q. Experimental Design :

- Perform isothermal decomposition kinetics at 150–170°C to derive activation energy (Eₐ) via Arrhenius plots.

- Use FTIR to monitor gas-phase HBr release (600–800 cm⁻¹) .

Q. How does this compound interact with transition metals in catalysis?

Answer: The pyridine nitrogen and aniline NH act as bidentate ligands , forming stable complexes with Pd(II) or Cu(I). Applications include:

- Cross-coupling catalysis : Suzuki-Miyaura reactions with arylboronic acids.

- Electrochemical sensors : Modify electrodes for dopamine detection (ΔEp = 80 mV) .

Q. Synthetic Example :

- Pd(II) Complex : React with PdCl₂ in acetonitrile (60°C, 6 hrs). Characterize via cyclic voltammetry (E₁/₂ = +0.35 V vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.